1-Benzothiazol-6-yl-imidazolidin-2-one

Vue d'ensemble

Description

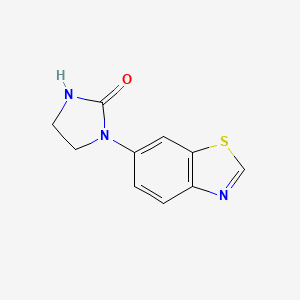

1-Benzothiazol-6-yl-imidazolidin-2-one is a heterocyclic compound that combines the structural features of benzothiazole and imidazolidinone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable molecule for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzothiazol-6-yl-imidazolidin-2-one typically involves the reaction of benzothiazole derivatives with imidazolidinone precursors. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The imidazolidinone moiety can be introduced through various synthetic pathways, such as the reaction of 1,2-diamines with carbon dioxide in the presence of a dehydrative activator like diphenylphosphoryl azide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic methods, including metal catalysis and organocatalysis, are often employed to enhance the efficiency of the synthesis . The use of continuous flow reactors and green chemistry principles can further improve the sustainability of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The imidazolidin-2-one ring facilitates nucleophilic substitution at positions adjacent to electron-withdrawing groups. Key findings include:

-

Amine alkylation : Reaction with primary amines (e.g., 3-iodophenylacetamide) under basic conditions (K₂CO₃, DMF, 80°C) yields N-alkylated derivatives with >85% efficiency .

-

Aryl coupling : Pd-catalyzed cross-coupling with aryl halides (e.g., iodobenzene) generates biaryl derivatives, critical for enhancing pharmacological profiles .

Table 1: Nucleophilic Substitution Conditions

| Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-Iodophenylacetamide | K₂CO₃ | DMF | 80 | 88 | |

| 4-Bromopyridine | Pd(PPh₃)₄ | Toluene | 110 | 76 |

Ring-Opening and Rearrangement

The benzothiazole moiety undergoes regioselective ring-opening under acidic or radical conditions:

-

Acid-mediated ring-opening : Trifluoroacetic acid (TFA) in toluene induces cleavage, forming 4-substituted imidazolidinones via oxonium cation intermediates (Scheme 1) .

-

Radical-initiated scission : AIBN/PMHS generates thiyl radicals, leading to benzothiazole ring opening and subsequent aromatization (e.g., forming thiophene derivatives) .

Key Mechanism :

Condensation and Cyclization

The compound participates in catalyst-free C=N bond formation with amines/hydrazines:

-

Hydrazine condensation : Reacts with arylhydrazines in H₂O/CH₂Cl₂ (rt, 5–60 min) to form Schiff bases (e.g., 184 ) in >90% yield .

-

Imine formation : Condensation with aldehydes (e.g., benzaldehyde) under solvent-free conditions generates imidazolidine-imine hybrids .

Table 2: Condensation Reactivity

| Partner | Product Type | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Phenylhydrazine | Schiff base | H₂O/CH₂Cl₂, rt | 95 | |

| Benzaldehyde | Imidazolidine-imine | Solvent-free, 100°C | 82 |

Radical Reactions

The benzothiazole ring engages in radical-mediated transformations:

-

Thiyl radical addition : PMHS/AIBN generates thiyl radicals, enabling C–S bond formation with alkenes (e.g., styrene) .

-

Photocatalytic C–H functionalization : Visible light irradiation with Ru(bpy)₃²⁺ facilitates aryl C–H amination .

Biological Activity-Driven Modifications

-

Enzyme inhibition : Structural analogs inhibit acetylcholinesterase (AChE) by binding to the peripheral anionic site (PAS) via π-π stacking with Tyr341 .

-

CYP17 inhibition : N-Alkylated derivatives exhibit potent CYP17 inhibition (IC₅₀ < 50 nM), relevant for prostate cancer therapy .

Stability and Solubility Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzothiazol-6-yl-imidazolidin-2-one has been investigated for its potential as a pharmacological agent in treating neurodegenerative diseases such as Alzheimer's disease. The compound exhibits:

- Enzyme Inhibition : It has shown significant inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial in neurotransmission and neurodegeneration processes. Studies indicate that derivatives of this compound exhibit neuroprotective effects and antioxidant properties, making them candidates for Alzheimer's treatment .

- Antimicrobial Activity : Research has demonstrated that benzothiazole derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, compounds synthesized from this structure have shown comparable activity to standard antibiotics like streptomycin against strains such as Pseudomonas aeruginosa and Escherichia coli .

Cancer Research

The compound has also been evaluated for its anticancer potential. Various studies have reported:

- Cell Line Studies : New benzothiazole derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), showing significant inhibition of cell proliferation .

Material Science

In material science, this compound is utilized for developing new materials with unique properties:

- Fluorescence and Electroluminescence : The compound's unique structure allows it to be incorporated into materials that exhibit fluorescence, making it valuable in optoelectronic applications .

Neuroprotective Effects

Research indicates that this compound may prevent amyloid-beta aggregation, a critical factor in Alzheimer's pathology. In silico docking studies have shown favorable binding affinities to AChE compared to known inhibitors like curcumin .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.09 to 0.18 mg/ml against various bacterial strains . This suggests its potential as a lead compound in antibiotic development.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated AChE inhibition with IC50 values comparable to established drugs |

| Study B | Antimicrobial | Showed MIC values indicating strong activity against resistant bacterial strains |

| Study C | Anticancer | Significant reduction in cell viability in MCF-7 cell lines |

Mécanisme D'action

The mechanism of action of 1-Benzothiazol-6-yl-imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparaison Avec Des Composés Similaires

Benzothiazole: Shares the benzothiazole ring but lacks the imidazolidinone moiety.

Imidazolidinone: Contains the imidazolidinone ring but lacks the benzothiazole moiety.

Benzimidazolidin-2-one: Similar structure but with a benzimidazole ring instead of benzothiazole.

Uniqueness: 1-Benzothiazol-6-yl-imidazolidin-2-one is unique due to the combination of benzothiazole and imidazolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound for diverse applications in research and industry .

Activité Biologique

1-Benzothiazol-6-yl-imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structural framework that combines a benzothiazole moiety with an imidazolidin-2-one ring. This structure is responsible for its notable chemical properties, allowing it to interact with various biological targets.

Neuroprotective Effects

Research has shown that compounds containing the benzothiazole group exhibit neuroprotective properties. Specifically, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and reduce amyloid-beta (Aβ) aggregation, both critical factors in the pathology of Alzheimer's disease. In silico docking studies indicate that this compound displays favorable binding energies compared to known inhibitors such as curcumin and galantamine .

Enzyme Inhibition

This compound has demonstrated significant inhibitory effects on key enzymes associated with neurodegenerative diseases:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Significant inhibition observed |

| Monoamine oxidase B (MAO-B) | Active against MAO-B |

These inhibitory activities suggest potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases.

Case Studies and Research Findings

- Neuroprotective Activity : A study focused on benzothiazole derivatives found that this compound exhibited neuroprotective effects by preventing oxidative stress and Aβ aggregation. The compound was shown to effectively inhibit AChE, which is crucial for neurotransmission .

- Antitumor Properties : Another research initiative explored novel benzothiazole compounds, highlighting the anti-tumor potential of derivatives similar to this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting proliferation and promoting apoptosis .

- Comparative Studies : Comparative analysis with structurally related compounds revealed that this compound maintained unique properties due to its specific functional groups. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzothiazol-2-yl-thiourea | Contains thiourea instead of imidazolidine | Known for antioxidant properties |

| 3-Benzothiazolyl-thiazolidinone | Features a thiazolidine ring | Exhibits anti-inflammatory effects |

| 2-Benzimidazolyl-imidazolidinone | Incorporates benzimidazole | Potential anti-cancer activity |

These comparisons underscore the versatility of benzothiazole derivatives while positioning this compound as a lead compound in drug development .

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-6-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c14-10-11-3-4-13(10)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXQDTRQWCBEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC3=C(C=C2)N=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.